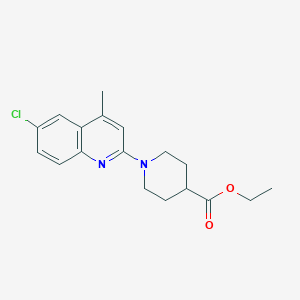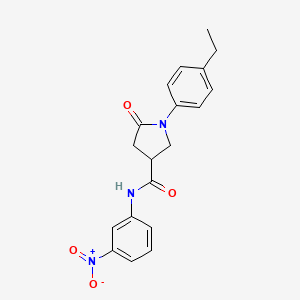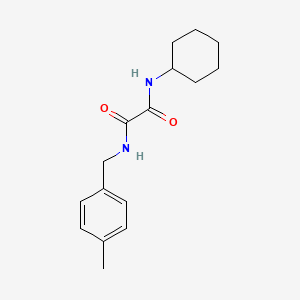
ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate, also known as MQP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. MQP belongs to the class of quinoline-based compounds, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.
作用機序
The exact mechanism of action of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate is not fully understood. However, several studies have suggested that ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate exerts its biological activity by inhibiting the activity of certain enzymes and signaling pathways. For example, it has been reported that ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate induces apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9, two enzymes that are involved in the apoptotic pathway. ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In addition, ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
Ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has several advantages as a research tool in the laboratory. It exhibits potent biological activity at relatively low concentrations, making it a useful compound for studying biological processes. In addition, ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate is relatively easy to synthesize, which makes it readily available for research purposes. However, there are also some limitations to using ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate in lab experiments. One limitation is that the exact mechanism of action of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate is not fully understood, which makes it difficult to design experiments to study its biological activity. Another limitation is that ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has not been extensively studied in vivo, which makes it difficult to assess its potential therapeutic applications.
将来の方向性
There are several future directions for research on ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and viral infections. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective analogs of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate. Finally, future studies could focus on the in vivo efficacy and toxicity of ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate, which could provide important information for its potential clinical development.
合成法
Ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate can be synthesized using a multi-step process starting from 2-chloro-4-methylquinoline. The first step involves the reaction of 2-chloro-4-methylquinoline with sodium hydride in the presence of ethyl chloroformate to form ethyl 2-(6-chloro-4-methyl-2-quinolinyl) acetate. This intermediate is then reacted with piperidine and sodium hydride to produce ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate. The overall yield of the synthesis process is around 40%.
科学的研究の応用
Ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. Several studies have shown that ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate exhibits potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer cells. ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has also been shown to possess antiviral activity against the influenza virus and the human immunodeficiency virus (HIV). In addition, ethyl 1-(6-chloro-4-methyl-2-quinolinyl)-4-piperidinecarboxylate has been reported to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
ethyl 1-(6-chloro-4-methylquinolin-2-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-3-23-18(22)13-6-8-21(9-7-13)17-10-12(2)15-11-14(19)4-5-16(15)20-17/h4-5,10-11,13H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOHBWXGRWEJFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(6-chloro-4-methylquinolin-2-yl)piperidine-4-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methyl-1-piperazinyl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5185027.png)

![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]methanamine](/img/structure/B5185038.png)
![1-cyclohexyl-4-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]piperazine](/img/structure/B5185040.png)

![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)

![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)

![3-[(benzylamino)carbonyl]-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185092.png)

![5-[4-(allyloxy)benzylidene]-1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185101.png)
![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5185102.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate](/img/structure/B5185107.png)